molecular formula C8H7F7O2 B082275 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate CAS No. 13695-31-3

2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

Cat. No.: B082275
CAS No.: 13695-31-3
M. Wt: 268.13 g/mol
InChI Key: VIEHKBXCWMMOOU-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: is a fluorinated monomer with the chemical formula C8H7F7O2 . It is known for its unique properties, including high thermal stability, chemical inertness, and low surface energy. These characteristics make it a valuable compound in various industrial and scientific applications .

Safety and Hazards

HFBMA is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat, sparks, and flame .

Mechanism of Action

Target of Action

2,2,3,3,4,4,4-Heptafluorobutyl methacrylate, also known as 1H,1H-Heptafluorobutyl methacrylate, is primarily used as an organic chemical synthesis intermediate . It is mainly used as a modifier of the (meth)acrylate resin . The primary targets of this compound are therefore the (meth)acrylate resins that it modifies.

Mode of Action

The compound interacts with its targets, the (meth)acrylate resins, through a process known as atom transfer radical polymerization (ATRP) . This process allows for the controlled synthesis of polymers, with the compound acting as a modifier to alter the properties of the resulting polymer.

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the polymerization of (meth)acrylate resins . The compound is incorporated into the polymer chain during the polymerization process, resulting in a modified polymer with altered properties.

Result of Action

The result of the action of this compound is the formation of modified (meth)acrylate resins with altered properties . These modified resins can have a variety of uses, depending on the specific properties imparted by the compound.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. The compound is stable under recommended storage conditions, but is incompatible with oxidizing agents and heat . These factors can influence the efficacy and stability of the compound in its role as a chemical synthesis intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate typically involves the esterification of methacrylic acid with 2,2,3,3,4,4,4-heptafluorobutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and high yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,2,3,3,4,4-Hexafluorobutyl methacrylate
  • 2,2,2-Trifluoroethyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

Uniqueness: 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate stands out due to its higher fluorine content, which enhances its thermal stability and chemical resistance compared to similar compounds .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F7O2/c1-4(2)5(16)17-3-6(9,10)7(11,12)8(13,14)15/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEHKBXCWMMOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31623-04-8
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,4-heptafluorobutyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31623-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3065586
Record name (Perfluoropropyl)methyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13695-31-3
Record name 2,2,3,3,4,4,4-Heptafluorobutyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13695-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptafluorobutyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013695313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,4-heptafluorobutyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Perfluoropropyl)methyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,4-heptafluorobutyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of HFBMA is C8H9F7O2, and its molecular weight is 272.15 g/mol.

A: Yes, various studies utilize spectroscopic techniques to characterize HFBMA. For instance, researchers employed Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy to confirm the chemical structure and composition of HFBMA-containing polymers. [ [], [] ]

A: Studies show that adding HFBMA to fluorinated dimethacrylate (FDMA)/tricyclo (5.2.1.0) decanedimethanol diacrylate (SR833s) based dental resin composites significantly reduces surface free energy. [ [] ] This modification leads to improved anti-bacterial adhesion effects against Streptococcus mutans, making these composites promising for dental applications.

A: Incorporating HFBMA as a coil segment in polyfluorene-based rod-coil block copolymers can impact their spectral stability. While some coil segments like poly(butyl methacrylate) improve stability, HFBMA can lead to undesirable low-energy emission. [ [] ] Careful consideration of coil segment choice is crucial for tuning the optical properties of these materials.

A: Yes, researchers successfully grafted HFBMA onto polyethylene terephthalate (PET) ion-track membranes via photoinitiated graft polymerization. [ [], [] ] This modification increased the water contact angle, making the membranes hydrophobic and suitable for water desalination via membrane distillation.

A: Studies comparing statistical and block copolymers of methyl methacrylate (MMA) and HFBMA revealed that block copolymers consistently exhibited lower surface energies. [ [] ] This difference is attributed to the phase-separated domains formed in block copolymers, facilitating the presentation of fluorinated segments at the surface.

A: Research indicates that increasing fluorine content in methacrylate polymers generally leads to increased resistance to optical radiation damage. Specifically, poly(1H,1H-heptafluorobutyl methacrylate) showed superior UV/visible transmission after exposure to gamma radiation. [ [] ]

A: Studies on 1H, 1H, 3H-hexafluorobutyl and 1H, 1H-heptafluorobutyl methacrylate polymers revealed that they exhibit good gamma radiation stability. [ [] ] Poly(heptafluorobutyl methacrylate), in particular, showed remarkable resistance to radiation-induced discoloration and possessed the lowest refractive index among the tested compositions.

A: Yes, highly charged, monodisperse spherical particles with diameters ranging from 50 to 250 nm have been synthesized using HFBMA via emulsion polymerization. [ [] ] These particles, possessing a low refractive index, can form well-ordered crystalline colloidal arrays suitable for applications such as narrowband notch optical filters.

A: Researchers have incorporated HFBMA into oxygen sensor supports composed of poly(trimethylsilylmethyl methacrylate-co-1H, 1H-heptafluorobutyl methacrylate). [ [] ] By measuring oxygen diffusion coefficients, this study provides valuable insights into the relationship between polymer support properties and sensor response in luminescence-based oxygen sensors.

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